

5-FAM-Woodtide: A Technical Guide to Structure and Conformational Analysis

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Compound of Interest

Compound Name: 5-FAM-Woodtide

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Introduction

5-FAM-Woodtide is a fluorescently labeled peptide substrate widely utilized in the study of the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases. Its design is derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), encompassing the phosphorylation site for DYRKs. The covalent attachment of the 5-carboxyfluorescein (5-FAM) fluorophore provides a sensitive probe for monitoring kinase activity and for investigating the peptide's conformational dynamics and interactions. This technical guide provides a comprehensive overview of the structure of **5-FAM-Woodtide**, detailed experimental protocols for its conformational analysis, and a summary of the expected quantitative data.

Structure of 5-FAM-Woodtide

5-FAM-Woodtide is a synthetic peptide whose sequence is based on residues 324-334 of the human FKHR protein, with the addition of two lysine residues at the N-terminus to enhance its binding to phosphocellulose paper, a common matrix in kinase assays.^[1] The 5-FAM fluorophore is attached to the N-terminal lysine residue.

Sequence: 5-FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH₂^{[2][3][4]}

Molecular Formula: C₈₉H₁₃₃N₂₁O₂₆S^{[3][4]}

Molecular Weight: 1945.23 g/mol [3][4]

Synonyms: 5-FAM-Forkhead-derived Peptide, Woodtide, FAM-labeled, Forkhead derived peptide.[2][3][4]

The 5-FAM moiety serves as a versatile spectroscopic probe, with excitation and emission maxima typically around 494 nm and 521 nm, respectively.[2] This allows for a variety of fluorescence-based assays to be employed in its study.

Conformational Analysis of 5-FAM-Woodtide

The conformation of **5-FAM-Woodtide**, both in its free state and when interacting with its target kinases, is crucial for its function as a substrate. The presence of the bulky and hydrophobic 5-FAM group can influence the peptide's secondary structure and flexibility.[4] A combination of spectroscopic techniques is typically employed to gain a comprehensive understanding of its conformational landscape.

Key Experimental Techniques

The primary methods for elucidating the conformation of fluorescently labeled peptides like **5-FAM-Woodtide** are:

- **Fluorescence Spectroscopy:** This technique provides insights into the local environment of the 5-FAM probe. Changes in fluorescence intensity, emission wavelength, lifetime, and anisotropy can indicate alterations in the peptide's conformation, such as folding, unfolding, or binding to a target molecule.[5]
- **Circular Dichroism (CD) Spectroscopy:** CD spectroscopy is a powerful tool for determining the secondary structure of peptides in solution.[6] By analyzing the differential absorption of left and right-circularly polarized light in the far-UV region (190-250 nm), the percentages of α -helix, β -sheet, and random coil conformations can be estimated.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides high-resolution structural information at the atomic level. Through various 1D and 2D NMR experiments, it is possible to determine the three-dimensional structure of the peptide, identify specific residue interactions, and study its dynamics in solution.[7]

Data Presentation

The following tables summarize the expected quantitative data from the conformational analysis of **5-FAM-Woodtide**. The values presented are illustrative and based on typical data for FAM-labeled peptides of similar size and composition.

Table 1: Fluorescence Spectroscopy Data for **5-FAM-Woodtide**

Parameter	Value	Conditions
Excitation Maximum (λ_{ex})	~494 nm	Phosphate Buffered Saline (PBS), pH 7.4
Emission Maximum (λ_{em})	~521 nm	Phosphate Buffered Saline (PBS), pH 7.4
Quantum Yield (Φ)	0.8 - 0.9	In aqueous buffer
Fluorescence Lifetime (τ)	~4 ns	In aqueous buffer
Fluorescence Anisotropy (r)	0.1 - 0.2	In aqueous buffer, unbound

Table 2: Circular Dichroism (CD) Spectroscopy Data for **5-FAM-Woodtide**

Wavelength (nm)	Mean Residue Ellipticity ($[\theta]$) (deg cm ² dmol ⁻¹)
222	-2,000 to -5,000
208	-3,000 to -7,000
195	+10,000 to +20,000
Secondary Structure Estimate	Percentage (%)
α -helix	10 - 20%
β -sheet	5 - 15%
Random Coil	65 - 85%

Table 3: Illustrative ^1H NMR Chemical Shift Assignments for **5-FAM-Woodtide** Backbone Amide Protons

Residue	Amide Proton (δ , ppm)
Lys-2	8.5 - 8.8
Ile-3	8.2 - 8.5
Ser-4	8.0 - 8.3
Gly-5	8.3 - 8.6
Arg-6	8.1 - 8.4
Leu-7	8.2 - 8.5
Ser-8	8.0 - 8.3
Pro-9	-
Ile-10	8.2 - 8.5
Met-11	8.1 - 8.4
Thr-12	8.0 - 8.3
Glu-13	8.2 - 8.5
Gln-14	8.1 - 8.4

Note: Chemical shifts are highly sensitive to the local environment and can vary with temperature, pH, and binding interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the conformational analysis of **5-FAM-Woodtide**.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties of **5-FAM-Woodtide** and monitor changes upon interaction with a DYRK kinase.

Materials:

- **5-FAM-Woodtide** stock solution (e.g., 1 mM in DMSO)
- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
- Purified DYRK kinase
- Fluorometer with excitation and emission monochromators
- Quartz cuvette

Protocol:

- Prepare a working solution of **5-FAM-Woodtide** (e.g., 100 nM) in the assay buffer.
- Record the fluorescence emission spectrum by exciting at 494 nm and scanning the emission from 500 nm to 600 nm.
- Record the fluorescence excitation spectrum by setting the emission wavelength to 521 nm and scanning the excitation from 450 nm to 510 nm.
- To measure fluorescence anisotropy, use polarizers in the excitation and emission light paths. Measure the fluorescence intensity with the emission polarizer parallel (I_{parallel}) and perpendicular ($I_{\text{perpendicular}}$) to the excitation polarizer. Calculate anisotropy (r) using the formula: $r = (I_{\text{parallel}} - G * I_{\text{perpendicular}}) / (I_{\text{parallel}} + 2 * G * I_{\text{perpendicular}})$, where G is the G-factor of the instrument.
- For binding studies, titrate increasing concentrations of the DYRK kinase into the **5-FAM-Woodtide** solution and record the changes in fluorescence intensity and/or anisotropy at each step.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of **5-FAM-Woodtide** in solution.

Materials:

- **5-FAM-Woodtide** stock solution
- CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
- CD spectropolarimeter
- Quartz cuvette with a short path length (e.g., 0.1 cm)

Protocol:

- Prepare a solution of **5-FAM-Woodtide** (e.g., 50 μ M) in the CD-compatible buffer.
- Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
- Record the CD spectrum of the **5-FAM-Woodtide** solution under the same conditions.
- Subtract the baseline spectrum from the sample spectrum.
- Convert the raw data (in millidegrees) to mean residue ellipticity ($[\theta]$) using the formula: $[\theta] = (\text{mdeg} * 100) / (c * n * l)$, where mdeg is the recorded ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
- Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D3, BeStSel) to determine the percentage of α -helix, β -sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information on **5-FAM-Woodtide**.

Materials:

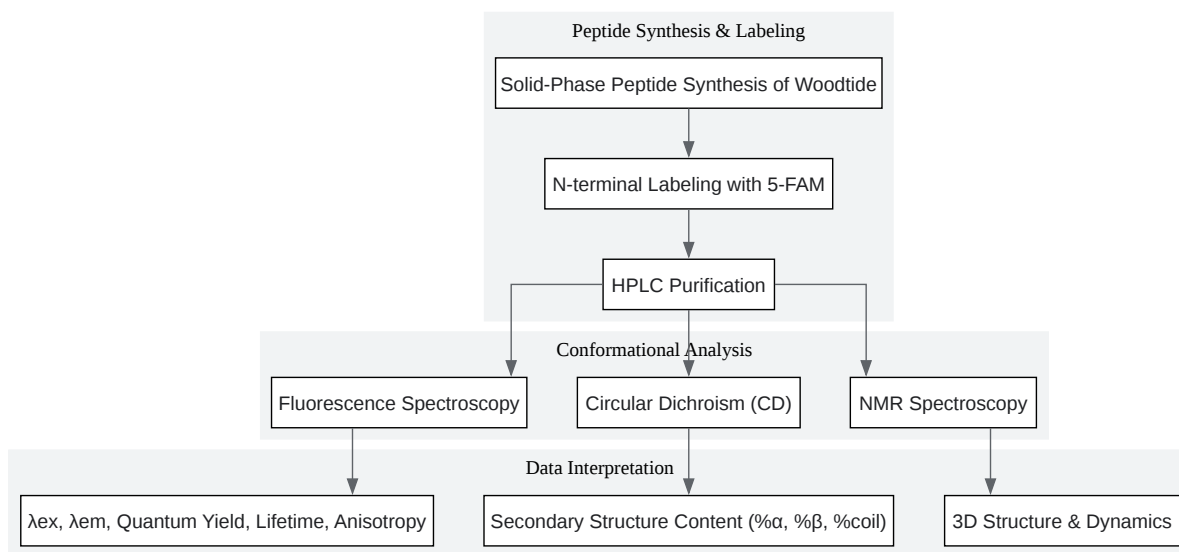
- Lyophilized **5-FAM-Woodtide**
- NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)
- High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Protocol:

- Dissolve the lyophilized **5-FAM-Woodtide** in the NMR buffer to a final concentration of approximately 0.5-1 mM.
- Acquire a one-dimensional (1D) ^1H NMR spectrum to assess sample quality and concentration.
- Acquire a series of two-dimensional (2D) NMR spectra, including:
 - TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ($< 5 \text{ \AA}$), providing distance restraints for structure calculation.
 - ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): If ^{13}C -labeling is employed, this experiment correlates protons with their directly attached carbons, aiding in resonance assignment.
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.
- Use the distance restraints from the NOESY data to calculate a three-dimensional structure of the peptide using software such as CYANA or XPLOR-NIH.

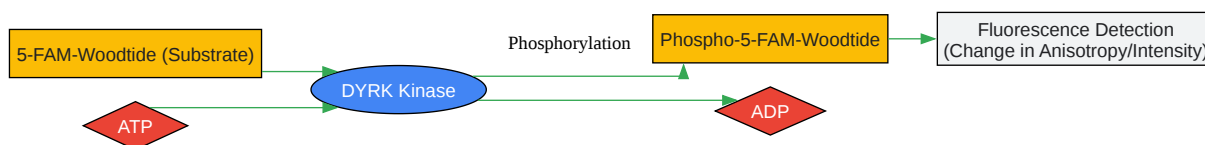
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of **5-FAM-Woodtide**.



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Caption: Experimental workflow for the synthesis and conformational analysis of **5-FAM-Woodtide**.



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Caption: Signaling pathway illustrating the use of **5-FAM-Woodtide** in a DYRK kinase assay.

Conclusion

This technical guide provides a foundational understanding of the structure and conformational analysis of **5-FAM-Woodtide**. By employing a multi-pronged approach utilizing fluorescence spectroscopy, circular dichroism, and NMR, researchers can gain detailed insights into the structural properties of this important kinase substrate. The provided protocols and expected data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of **5-FAM-Woodtide** in DYRK kinase function and for the development of novel kinase inhibitors.

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